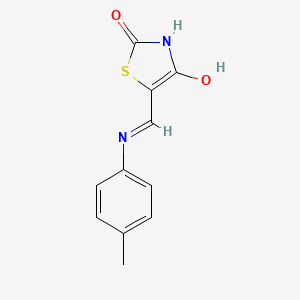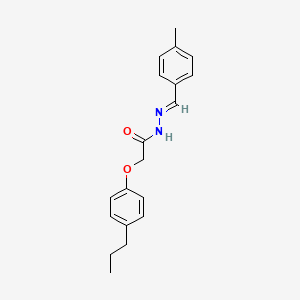
(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(4-toluidinométhylène)-1,3-thiazolidine-2,4-dione est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines. Ce composé présente un cycle thiazolidine, qui est un cycle à cinq chaînons contenant à la fois des atomes de soufre et d'azote. La présence du groupe 4-toluidinométhylène ajoute à sa diversité chimique et à sa réactivité potentielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (5E)-5-(4-toluidinométhylène)-1,3-thiazolidine-2,4-dione implique généralement la condensation de la 4-toluidine avec la thiazolidine-2,4-dione dans des conditions spécifiques. La réaction est souvent réalisée en présence d'un catalyseur et d'un solvant appropriés pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-(4-toluidinométhylène)-1,3-thiazolidine-2,4-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés du composé.
Substitution : Le composé peut participer à des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température et le pH, sont optimisées pour obtenir les produits souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de dérivés thiazolidine substitués.
Applications de la recherche scientifique
(5E)-5-(4-toluidinométhylène)-1,3-thiazolidine-2,4-dione a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la (5E)-5-(4-toluidinométhylène)-1,3-thiazolidine-2,4-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, ce qui entraîne des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-toluidinométhylène)malononitrile
- 2-(p-tolylaminométhylène)malonate de diéthyle
Unicité
(5E)-5-(4-toluidinométhylène)-1,3-thiazolidine-2,4-dione est unique en raison de sa structure spécifique, qui comprend un cycle thiazolidine et un groupe 4-toluidinométhylène. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H10N2O2S |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
4-hydroxy-5-[(4-methylphenyl)iminomethyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)12-6-9-10(14)13-11(15)16-9/h2-6,14H,1H3,(H,13,15) |
Clé InChI |
RGIXEXWUMIRBJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(NC(=O)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11987992.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11988000.png)
![2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11988007.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11988019.png)
![2-chlorobenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11988035.png)

![N-(2-oxo-2-phenyl-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)-2-thiophenecarboxamide](/img/structure/B11988049.png)

![5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988072.png)
![4-Ethoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11988081.png)

![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)
![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)

